molecular formula C19H17N5 B15119056 4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile

4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile

Cat. No.: B15119056
M. Wt: 315.4 g/mol
InChI Key: YMTAVZJHMXKEIA-UHFFFAOYSA-N
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Description

4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a phenyl group, a pyrido[3,4-d]pyrimidine moiety, and a piperidine ring with a carbonitrile group. Its intricate structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or alkyl groups .

Scientific Research Applications

4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

4-phenyl-1-pyrido[3,4-d]pyrimidin-4-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C19H17N5/c20-13-19(15-4-2-1-3-5-15)7-10-24(11-8-19)18-16-6-9-21-12-17(16)22-14-23-18/h1-6,9,12,14H,7-8,10-11H2

InChI Key

YMTAVZJHMXKEIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

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